Sulphonyl diisocyanate
Description
Historical Development and Significance in Organic Synthesis
The chemistry of isocyanates dates back to 1848, but the study of sulfonyl isocyanates, compounds where an isocyanate group is directly attached to a sulfonyl moiety, represents a significant advancement in the field. rsc.org Early methods for synthesizing sulfonyl isocyanates involved the reaction of sulfonyl chlorides with silver cyanate (B1221674), though this often resulted in low yields. electronicsandbooks.com A notable breakthrough was the development of methods for producing chlorosulfonyl isocyanate (CSI) and sulfonyl diisocyanate, which made these reagents more accessible for broader synthetic applications. electronicsandbooks.com
The significance of sulfonyl isocyanates in organic synthesis stems from their high reactivity, which is enhanced by the strongly electron-withdrawing sulfonyl group. tandfonline.com This feature makes the carbon atom of the isocyanate group a potent electrophile, readily reacting with a wide array of nucleophiles. tandfonline.comrsc.org This heightened reactivity has made sulfonyl isocyanates, particularly aryl sulfonyl isocyanates, valuable intermediates in the synthesis of various organic compounds, including amides, sulfonylureas, and heterocyclic systems like lactams and oxazolidinones. rsc.org Chlorosulfonyl isocyanate, discovered by Graf in 1956, is recognized as one of the most reactive isocyanates and is a key reagent for introducing the sulfamoyl moiety into molecules. arxada.combeilstein-journals.org Its versatility is demonstrated in its reactions with diverse functional groups such as amines, alcohols, and olefins to form sulfamides, carbamates, and lactams, respectively. arxada.com
The development of synthetic methods, such as the direct phosgenation of sulfonylureas, has further expanded the range of available sulfonyl isocyanates. electronicsandbooks.com Their utility is also highlighted in cycloaddition reactions. For instance, sulfonyl isocyanates readily undergo [2+2] cycloaddition with alkenes to form β-lactams, which are important structural motifs in medicinal chemistry. uni-stuttgart.deresearchtrends.net They also participate in [5+2] cycloaddition reactions with species like 2-vinylaziridines to produce seven-membered cyclic ureas. acs.orgnih.gov
Classification and Structural Diversity of Sulphonyl Isocyanates
Sulfonyl isocyanates are broadly classified based on the nature of the substituent (R) attached to the sulfonyl group (R-SO₂NCO). This "R" group can be a halogen, an alkyl group, an aryl group, or even another isocyanate group, leading to a wide structural diversity. electronicsandbooks.com
The primary classifications include:
Alkyl Sulfonyl Isocyanates: Where R is an alkyl group (e.g., methanesulfonyl isocyanate). electronicsandbooks.comgoogle.com
Aryl Sulfonyl Isocyanates: Where R is an aryl group (e.g., p-toluenesulfonyl isocyanate). electronicsandbooks.comrsc.org These are significant reagents in organic synthesis. rsc.org
Halosulfonyl Isocyanates: Where R is a halogen. Chlorosulfonyl isocyanate (ClSO₂NCO) and fluorosulfonyl isocyanate (FSO₂NCO) are prominent examples. electronicsandbooks.comnih.gov
Sulfonyl Diisocyanates: Where R is an isocyanate group (OCN-SO₂-NCO). electronicsandbooks.com
The structural diversity allows for the fine-tuning of reactivity and physical properties. For example, aryl sulfonyl isocyanates are widely used as electrophilic reagents. rsc.org The table below showcases some examples of this structural diversity.
Fundamental Principles of Isocyanate Reactivity in the Context of Sulphonyl Isocyanates
The reactivity of isocyanates (R-N=C=O) is fundamentally characterized by the electrophilic nature of the central carbon atom. rsc.org This carbon is susceptible to attack by a variety of nucleophiles, including alcohols, amines, and water. wikipedia.org The presence of an electron-withdrawing group attached to the nitrogen atom increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity. rsc.org
In sulfonyl isocyanates, the powerful electron-withdrawing sulfonyl group (-SO₂) significantly amplifies the electrophilic character of the isocyanate carbon. tandfonline.com This makes sulfonyl isocyanates considerably more reactive than conventional alkyl or aryl isocyanates. tandfonline.comacs.org The high reactivity is evident in their rapid reactions with even hindered alcohols and phenols. acs.org
Key reactions highlighting the reactivity of sulfonyl isocyanates include:
Nucleophilic Addition: They react readily with compounds containing active hydrogen atoms, such as alcohols and amines, to form sulfonylurethanes and sulfonylureas, respectively. wikipedia.orgorgsyn.org The reaction with alcohols is extremely fast. electronicsandbooks.com
Cycloaddition Reactions: Sulfonyl isocyanates are potent dienophiles and participate in various cycloaddition reactions. A significant application is the [2+2] cycloaddition with alkenes to synthesize N-chlorosulfonyl-β-lactams. researchtrends.net This reaction is thought to proceed through a stepwise mechanism involving a dipolar intermediate, especially with electron-rich alkenes. beilstein-journals.orgresearchtrends.net They also undergo [5+2] cycloadditions. acs.orgnih.gov
Reactions with Grignard Reagents: They react with Grignard reagents to form N-sulfonylamides after hydrolysis. acs.org
The table below summarizes the general reactivity of the isocyanate group and how it is modulated in sulfonyl isocyanates.
| Reaction Type | General Isocyanate Reactivity | Enhanced Reactivity in Sulphonyl Isocyanates |
| Reaction with Alcohols | Forms urethanes. wikipedia.org Aromatic isocyanates are more reactive than aliphatic ones. pcimag.com | Extremely rapid reaction, even with hindered alcohols, to form sulfonylurethanes. electronicsandbooks.comacs.org |
| Reaction with Amines | Forms ureas. This reaction is significantly faster than with alcohols. pcimag.comresearchgate.net | Readily forms sulfonylureas. researchgate.net |
| Reaction with Water | Forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide. wikipedia.org | Reacts readily with moisture, often leading to decomposition. manavchem.comtcichemicals.com |
| [2+2] Cycloaddition | Participates as a dienophile in Diels-Alder reactions. wikipedia.org | Highly reactive in [2+2] cycloadditions with alkenes to form β-lactams. researchtrends.netwikipedia.org |
The dual reactivity of some sulfonyl isocyanates, like chlorosulfonyl isocyanate, which has electrophilic centers at both the isocyanate carbon and the sulfur atom, adds to their synthetic versatility, although reactions typically occur preferentially at the more reactive isocyanate group. arxada.comtcichemicals.com
Structure
2D Structure
Properties
IUPAC Name |
sulfuryl diisocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2O4S/c5-1-3-9(7,8)4-2-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXTXUBQAKIQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)N=C=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195053 | |
| Record name | Sulphonyl diisocyanate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4223-09-0 | |
| Record name | Sulfuryl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4223-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulphonyl diisocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulphonyl diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195053 | |
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| Record name | Sulphonyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Sulphonyl Isocyanates and Derivatives
Phosgene-Based Synthetic Routes
Phosgene (B1210022), a highly reactive and toxic gas, has historically been a key reagent in the industrial synthesis of isocyanates. Its application in the preparation of sulfonyl isocyanates involves several distinct pathways.
The direct phosgenation of sulfonamides represents a primary route to sulfonyl isocyanates. This reaction is typically conducted in an inert, high-boiling solvent at elevated temperatures, generally ranging from 160°C to 250°C. google.comgoogleapis.com A significant excess of phosgene is often required to drive the reaction to completion. googleapis.com
The general reaction is as follows: R-SO₂-NH₂ + COCl₂ → R-SO₂-NCO + 2 HCl
To improve reaction conditions and product purity, various modifications have been developed. The use of a sulfolane (B150427) solvent has been shown to increase the reaction rate and yield a product of higher purity. google.com Furthermore, the process can be catalyzed. The addition of a catalytic amount of a hydrocarbyl isocyanate, sometimes in conjunction with a tertiary amine base, can lower the required reaction temperature to a range of 60°C to 200°C. google.comgoogleapis.com This catalytic approach can lead to considerable savings in materials and energy. googleapis.com
Table 1: Phosgenation of Sulfonamides - Reaction Conditions
| Catalyst/Solvent System | Temperature Range | Key Advantages |
|---|---|---|
| Inert Solvent (e.g., xylene) | 160°C - 250°C | Established industrial method |
| Sulfolane Solvent | Not specified | Increased reaction rapidity and product purity google.com |
| Hydrocarbyl Isocyanate Catalyst | 60°C - 200°C | Lower reaction temperature google.comgoogleapis.com |
| Hydrocarbyl Isocyanate & Tertiary Amine | Not specified | Improved efficiency and savings googleapis.com |
An alternative phosgene-based route involves the reaction of N-alkyl-N'-arylsulfonylureas with phosgene. These sulfonylurea precursors are themselves intermediates derived from the reaction of sulfonamides with alkyl isocyanates. google.com The phosgenation of these ureas to yield the desired arylsulfonyl isocyanates is typically carried out at temperatures ranging from 0°C to 175°C. google.comgoogleapis.com
This method provides another pathway to arylsulfonyl isocyanates and is noted as a significant preparative method in chemical literature. google.com
The reaction proceeds as illustrated: Ar-SO₂-NH-CO-NH-Alkyl + COCl₂ → Ar-SO₂-NCO + Alkyl-NCO + 2 HCl
Non-Phosgene Based Synthetic Routes
Concerns over the hazardous nature of phosgene have driven the development of alternative synthetic methodologies. These routes avoid the direct use of phosgene, offering potentially safer and more environmentally benign processes.
A non-phosgene approach involves the reaction of sulfonyl chlorides with an alkali metal cyanate (B1221674), such as sodium or potassium cyanate. google.comgoogle.com This heterogeneous reaction requires high temperatures, typically between 150°C and 250°C, and is conducted in the presence of a high-polarity solvent. google.com Suitable solvents include nitrobenzene (B124822), nitrotoluene, and benzonitrile. google.comgoogleapis.com
The general equation for this reaction is: R-SO₂-Cl + M-OCN → R-SO₂-NCO + M-Cl (where M = Na, K, etc.)
While this method avoids phosgene, attempts to run the reaction in less polar solvents like toluene (B28343) or xylene have been reported as unsuccessful. googleapis.com For instance, the reaction of p-toluenesulfonyl chloride with potassium cyanate in nitrobenzene at reflux (215°C) yielded a mixture containing 65% p-toluenesulfonyl isocyanate. googleapis.com
Table 2: Synthesis from Sulfonyl Chlorides and Alkali Metal Cyanates
| Reactants | Solvent | Temperature | Outcome |
|---|---|---|---|
| p-toluenesulfonyl chloride, Potassium cyanate | Nitrobenzene | 215°C (reflux) | 65% p-toluenesulfonyl isocyanate, 35% starting material googleapis.com |
| p-toluenesulfonyl chloride, Potassium cyanate | Toluene or Xylene | Reflux | No reaction googleapis.com |
A more recent and efficient non-phosgene route is the reaction of sulfonyl chlorides with organosilicon isocyanates, most notably trimethylsilyl (B98337) isocyanate (TMS-NCO). google.com This method is advantageous as it proceeds with high yield and excellent purity in the presence of catalytic amounts of Lewis acids. google.com
The reaction is: R-SO₂-Cl + (CH₃)₃Si-NCO --(Lewis Acid)--> R-SO₂-NCO + (CH₃)₃Si-Cl
A variety of Lewis acids can catalyze this reaction, including halides of tin (e.g., SnCl₄) and titanium (e.g., TiCl₄). google.com The choice of catalyst can depend on the specific sulfonyl chloride being used. The reaction is controlled by distilling off the chlorotrimethylsilane (B32843) byproduct as it forms. For example, the reaction of chlorosulfonyl isocyanate with trimethylsilyl isocyanate in the presence of a catalyst can produce sulfonyl diisocyanate in 80% yield. google.com Similarly, 4-methylbenzenesulfonyl isocyanate has been prepared in 74% yield using this method. google.com
Thermal and catalytic decomposition methods are particularly relevant for the synthesis of sulfonyl diisocyanate (OCN-SO₂-NCO). One established method is the thermal or catalytic decomposition of chlorosulfonyl isocyanate (Cl-SO₂-NCO). google.com The synthesis of the chlorosulfonyl isocyanate precursor itself involves the reaction of cyanogen (B1215507) chloride with sulfur trioxide, followed by thermal decomposition and rectification to obtain the final product. google.comorgsyn.org
Another decomposition approach involves the flash vacuum pyrolysis of sulfonyl azide (B81097) isocyanate, (OCN)S(O)₂N₃, at approximately 1000 K, which results in complete decomposition to various fragments. researchgate.net
Generation from Sulfonyl Azides
The generation of sulfonyl isocyanates from sulfonyl azides represents a significant synthetic route, often involving transition metal catalysis. A palladium-catalyzed carbonylation/cycloaddition/decarboxylation cascade provides a pathway to sulfonyl amidines, proceeding through a sulfonyl isocyanate intermediate. researchgate.net In this process, the sulfonyl azide reacts with carbon monoxide (CO) in the presence of a palladium catalyst to form the sulfonyl isocyanate, which then undergoes further reactions. researchgate.netrsc.org This method can be directed toward different products; for instance, a palladium-catalyzed reaction combining sulfonyl azides with carbon monoxide can generate an isocyanate intermediate that subsequently reacts with an amine to form sulfonylureas. rsc.org This particular approach has been successfully applied to the gram-scale synthesis of the antidiabetic drug Glibenclamide. rsc.org
Another strategy involves the rhodium(III)-catalyzed amidation of C-H bonds, where isocyanates are used as reactants, but related chemistry points to the versatility of these intermediates. nih.gov The thermal or photochemical activation of sulfonyl azides can also generate highly reactive nitrene intermediates, which are crucial in various C-H insertion reactions. researchgate.net
Key Research Findings:
A palladium-catalyzed cascade reaction of sulfonyl azides with amides at low CO pressure proceeds via the in-situ generation of sulfonyl isocyanates. researchgate.net
Multicomponent reactions using sulfonyl azides and carbon monoxide have been developed to produce sulfonylureas, with the sulfonyl isocyanate as a key intermediate. rsc.org
Other Emerging Green Chemistry Protocols
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic protocols, and the synthesis of sulfonyl isocyanates and their derivatives is no exception. These methods aim to reduce the use of hazardous reagents, improve energy efficiency, and utilize renewable feedstocks. frontiersin.org
A notable green approach avoids the use of highly toxic phosgene, a traditional reagent in isocyanate synthesis. researchgate.netwikipedia.org One such method involves the reaction of sulfonamides with diphenyl carbonate (DPC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction produces 4-dimethylaminopyridinium arylsulfonyl-carbamoylides or carbamates, depending on the acidity of the starting sulfonamide. nih.gov These resulting salts are stable and safe substitutes for the hazardous aryl(heteroaryl)sulfonyl isocyanates and can be subsequently reacted with amines to form sulfonylureas. nih.gov
Other green strategies include:
Catalyst-free Multicomponent Reactions (MCRs): Efficient, one-pot MCRs have been developed for synthesizing complex molecules from sulfonyl isocyanates under mild conditions, often with high atom economy and in environmentally benign solvents like water. rsc.orgfrontiersin.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of heterocyclic compounds derived from isocyanates. rasayanjournal.co.in
Metal-Free Synthesis from CO₂: A mild, metal-free method has been developed to produce aryl isocyanates from arylamines and carbon dioxide (CO₂). The carbamic acid formed from the amine and CO₂ is dehydrated to yield the isocyanate. researchgate.net
Lewis Acid Catalysis: The reaction of sulfonyl chlorides with trimethyl silyl (B83357) isocyanate in the presence of catalytic amounts of Lewis acids (such as halides of Sn, Al, or Ti) provides a high-yield route to sulfonyl isocyanates. google.com
These emerging protocols represent a significant advancement in sustainable chemistry, offering safer and more efficient alternatives to traditional synthetic methods. frontiersin.orgresearchgate.net
Synthesis of Specific Sulphonyl Isocyanate Structures
The following subsections detail the synthesis of several key sulphonyl isocyanate compounds, highlighting the different methodologies employed for their preparation.
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent in organic synthesis, first discovered in 1956. arxada.comwikipedia.org It is recognized as one of the most chemically reactive isocyanates known, a property attributed to its two strongly electrophilic sites: the carbon of the isocyanate group and the sulfur atom. arxada.combeilstein-journals.org
The primary industrial method for synthesizing CSI involves the reaction of cyanogen chloride (ClCN) with sulfur trioxide (SO₃). arxada.comwikipedia.org The product is typically distilled directly from the reaction mixture. wikipedia.org To achieve high yields (around 90%), modern production methods often use CSI itself as a diluent for the reactants to control the exothermic reaction and minimize the formation of by-products. The reaction can be performed by gradually heating a mixture of sulfur trioxide and cyanogen chloride, with the CSI product distilling at a head temperature of 90–105°C. orgsyn.org
| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |
| Cyanogen Chloride (ClCN) | Sulfur Trioxide (SO₃) | Chlorosulfonyl Isocyanate (CSI) | Heating to 120-130°C, direct distillation | wikipedia.orgorgsyn.org |
| Urea (B33335) | Chlorosulfonic Acid | Chlorosulfonyl Isocyanate (CSI) | Results in a minute amount of product | electronicsandbooks.com |
This interactive table summarizes the primary synthesis routes for Chlorosulfonyl Isocyanate.
Sulphonyl diisocyanate, O₂S(NCO)₂, is another important bifunctional reagent. Its synthesis can be achieved through several routes, often starting from readily available chemicals. electronicsandbooks.com
One method involves the reaction of cyanogen bromide with sulfur trioxide. electronicsandbooks.com Another established synthesis is the pyrolysis of chlorosulfonyl isocyanate (CSI). electronicsandbooks.com Furthermore, this compound can be prepared by reacting CSI with silver cyanate. electronicsandbooks.com A process using trimethyl silyl isocyanate and sulfonyl chlorides in the presence of Lewis acid catalysts can also produce sulfonyl diisocyanate with high purity and a yield of 80%. google.com
| Precursor(s) | Method | Reference |
| Cyanogen Bromide and Sulfur Trioxide | Direct Reaction | electronicsandbooks.com |
| Chlorosulfonyl Isocyanate (CSI) | Pyrolysis | electronicsandbooks.com |
| Chlorosulfonyl Isocyanate and Silver Cyanate | Substitution Reaction | electronicsandbooks.com |
| Sulfonyl Chloride and Trimethyl Silyl Isocyanate | Lewis Acid Catalysis | google.com |
This interactive table outlines the key synthetic methods for this compound.
The synthesis of substituted aryl and alkyl sulphonyl isocyanates allows for the introduction of a wide variety of functional groups, making them crucial intermediates for producing pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgrsc.org
Aryl Sulphonyl Isocyanates: A common method for preparing arylsulfonyl isocyanates is the phosgenation of the corresponding arylsulfonamides. google.comgoogle.com This reaction can be improved by conducting it in the presence of a catalytic quantity of a hydrocarbyl isocyanate and a tertiary amine base. google.com An alternative, phosgene-free route involves reacting arylsulfonamides with diphenyl carbonate. nih.gov Numerous multicomponent reactions also utilize arylsulfonyl isocyanates, which can be generated in situ or used as a starting reagent to produce complex heterocyclic structures like hydantoins and pyrrol-2-ones. thieme-connect.comorganic-chemistry.org For instance, p-toluenesulfonyl isocyanate can be synthesized from p-toluenesulfonyl chloride and potassium cyanate with a 65% yield. electronicsandbooks.com It can also be prepared via palladium-catalyzed carbonylation of 4-methylbenzenesulfonyl azide. chemicalbook.com
Alkyl Sulphonyl Isocyanates: The classical synthesis for alkylsulphonyl isocyanates involves the reaction of the corresponding sulfonyl chloride with silver cyanate, though yields can be low. electronicsandbooks.com Methanesulfonyl isocyanate, for example, has been prepared from methanesulfonyl chloride and silver cyanate. electronicsandbooks.com Chlorosulfonyl isocyanate is noted to be more reactive than alkylsulfonyl isocyanates in additions to olefins. beilstein-journals.orgnih.gov
Thiophenesulfonyl Isocyanates: A specific class of heteroaryl sulfonyl isocyanates, substituted thiophenesulfonyl isocyanates, are valuable for creating herbicides. google.com These can be prepared in high yield by reacting the corresponding substituted thiophenesulfonamides with phosgene in a suitable diluent like xylene, notably without the need for an expensive organic base catalyst that was previously required. google.com
| Compound Type | Precursors | Reagents/Catalysts | Typical Yield | Reference |
| Arylsulfonyl Isocyanate | Arylsulfonamide | Phosgene, Hydrocarbyl Isocyanate (cat.), Tertiary Amine (cat.) | High | google.com |
| p-Toluenesulfonyl Isocyanate | p-Toluenesulfonyl chloride | Potassium cyanate | 65% | electronicsandbooks.com |
| 4-Methyl Benzene Sulfonylisocyanate | 4-Methyl-benzene-sulfonyl-chloride, Trimethyl silyl isocyanate | Lewis Acid (cat.) | 74% | google.com |
| Thiophenesulfonyl Isocyanate | Thiophenesulfonamide | Phosgene | Very Good | google.com |
This interactive table provides examples of synthetic routes for substituted sulphonyl isocyanates.
The synthesis of sulphonyl isocyanates bearing unsaturated alkyl or aryl groups is a more specialized area. These compounds contain one or more carbon-carbon double or triple bonds in the R-group of R-SO₂NCO. While the reactions of reagents like CSI with unsaturated systems such as alkenes and alkynes are well-documented to produce β-lactams or unsaturated amides, the direct synthesis of the unsaturated sulphonyl isocyanates themselves is less commonly described. orgsyn.orgimperial.ac.uk
Research has shown that certain sulphonyl isocyanates, such as 2,2,2-trichloroethyloxysulphonyl isocyanate, can react with dihydropyrans to form β-lactams, indicating the synthesis and utility of functionalized alkylsulphonyl isocyanates. imperial.ac.uk However, detailed protocols focusing specifically on the creation of a broad range of sulphonyl isocyanates with unsaturated backbones are not as prevalent in the reviewed literature. The development of such compounds remains an area with potential for further exploration, likely leveraging modifications of existing methods, such as the reaction of unsaturated sulfonyl chlorides with cyanate salts or other isocyanate-forming reagents.
Reaction Mechanisms and Pathways of Sulphonyl Isocyanates
Electrophilicity and Nucleophilic Attack Dynamics
The reactivity of sulphonyl isocyanates is largely dictated by the electrophilic nature of the carbon atom in the isocyanate group. The adjacent, strongly electron-withdrawing sulphonyl group significantly influences this electrophilicity.
Preferential Reaction Sites and Electrophilic Activation
The primary site for nucleophilic attack on a sulphonyl isocyanate molecule is the central carbon atom of the isocyanate group. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, which inductively withdraw electron density, rendering the carbon atom electron-deficient and thus highly electrophilic. nih.govnih.gov
The sulphonyl group (-SO2-) further enhances the electrophilicity of the isocyanate carbon through its potent electron-withdrawing properties. libretexts.org This activation makes sulphonyl isocyanates, such as aryl sulphonyl isocyanates, highly reactive electrophilic reagents that readily react with a variety of nucleophiles. nih.gov The general mechanism involves the attack of a nucleophile on the isocyanate carbon, followed by proton transfer. nih.gov While the sulfur atom in the sulphonyl group can also exhibit electrophilic character in some sulfur compounds, in the context of reactions with common nucleophiles, the isocyanate carbon is the overwhelmingly preferred site of attack in sulphonyl isocyanates due to the significant polarization of the N=C=O group.
Influence of Substituents on Electrophilicity
The electrophilicity of the isocyanate group in sulphonyl isocyanates can be modulated by the nature of the substituent attached to the sulphonyl group. For instance, in aryl sulphonyl isocyanates, the electronic properties of the substituents on the aromatic ring can either enhance or diminish the reactivity of the isocyanate moiety.
Electron-withdrawing groups on the aryl ring increase the electron-withdrawing ability of the entire sulphonyl group, which in turn further increases the positive partial charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups on the aryl ring can decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity towards nucleophiles. nih.gov This influence of substituents on reactivity allows for the fine-tuning of the reaction kinetics and is a key consideration in the synthetic applications of these compounds. The effect of various substituents on the reactivity of isocyanates is a well-studied phenomenon, and the principles can be extended to sulphonyl isocyanates.
| Substituent on Aryl Ring | Electronic Effect | Effect on Isocyanate Carbon Electrophilicity | Predicted Reactivity with Nucleophiles |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increased | Enhanced |
| -Cl (Chloro) | Electron-Withdrawing | Increased | Enhanced |
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Decreased | Reduced |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decreased | Reduced |
Cycloaddition Reactions
Sulphonyl isocyanates are known to participate in cycloaddition reactions, particularly [2+2] cycloadditions with alkenes. The mechanism of these reactions is highly dependent on the electronic nature of the alkene substrate.
[2+2] Cycloadditions with Alkenes: Mechanistic Insights
The reaction of sulphonyl isocyanates, notably chlorosulphonyl isocyanate (CSI), with alkenes to form β-lactams has been the subject of detailed mechanistic studies. These investigations have revealed the existence of two distinct pathways: a concerted mechanism and a stepwise mechanism involving a single electron transfer (SET).
When a sulphonyl isocyanate reacts with an electron-deficient alkene, the reaction typically proceeds through a concerted [2+2] cycloaddition pathway. researchtrends.net In a concerted reaction, all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. This pathway is favored for alkenes that are poor electron donors, as they are less likely to engage in a single electron transfer process. The stereochemistry of the alkene is retained in the resulting β-lactam product, which is a characteristic feature of a concerted cycloaddition.
In contrast, the reaction of sulphonyl isocyanates with electron-rich alkenes generally follows a stepwise mechanism initiated by a single electron transfer (SET) from the alkene to the sulphonyl isocyanate. researchtrends.net This SET event generates a radical ion pair, which then collapses to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical intermediate yields the final β-lactam product. researchtrends.net
Evidence for the SET pathway and the presence of a diradical intermediate comes from various experimental observations, including NMR line-broadening studies. researchtrends.net The presence of a paramagnetic species, such as a diradical, can cause significant broadening of NMR signals. Such line-broadening has been observed in the reactions of chlorosulphonyl isocyanate with electron-rich alkenes, providing strong support for the SET mechanism. researchtrends.net Furthermore, kinetic studies and UV data suggest the formation of a pre-equilibrium charge-transfer complex before the electron transfer occurs. researchtrends.net The reaction of p-toluenesulfonyl isocyanate with the electron-rich alkene 3,4-dihydro-2H-pyran has also been shown to proceed via a SET pathway, indicating that this mechanism is not limited to chlorosulphonyl isocyanate.
| Alkene Type | Reaction Pathway | Key Intermediate | Stereochemistry | Experimental Evidence |
|---|---|---|---|---|
| Electron-Deficient | Concerted [2+2] Cycloaddition | Cyclic Transition State | Retention of Stereochemistry | Stereospecificity of products |
| Electron-Rich | Single Electron Transfer (SET) | 1,4-Diradical | Potential for loss of stereochemistry | NMR line-broadening, kinetic studies, UV data |
Role of 1,4-Diradical Intermediates
In the cycloaddition reactions of sulfonyl isocyanates with alkenes, the mechanism can deviate from a concerted pathway, particularly with electron-rich alkenes. In such cases, a stepwise mechanism involving a 1,4-diradical intermediate becomes operative. This pathway is initiated by a single electron transfer (SET) from the electron-rich alkene to the sulfonyl isocyanate.
The formation of this 1,4-diradical intermediate is dependent on the ionization potential (IP) of the alkene. Kinetic studies with chlorosulfonyl isocyanate (CSI) have shown a linear correlation for a plot of ln k vs. the calculated vertical ionization potential of alkenes with IP values greater than 8.8 eV, which is indicative of a concerted mechanism. However, for alkenes with IP values less than 8.8 eV, the kinetic data deviate from this line, suggesting a change in mechanism to the SET pathway. The involvement of a radical species is further supported by the inhibition of the reaction in the presence of radical inhibitors like TEMPO for alkenes with lower IP values. nih.gov
The 1,4-diradical intermediate exists in equilibrium between a triplet and a singlet state. At temperatures around 15 °C and above, the triplet state, where the two electrons are unpaired, is favored. As the temperature is lowered to below 15 °C, the equilibrium shifts towards the paired singlet state. nih.govresearchtrends.net This temperature-dependent equilibrium has been observed through NMR line-broadening studies. For instance, the reaction of CSI with methylenecyclohexane (B74748) exhibits line-broadening at or above 15 °C, which disappears at 0 °C, indicating the prevalence of the singlet state at lower temperatures. researchtrends.net
The fate of the 1,4-diradical intermediate can vary. It can undergo ring closure to form the corresponding β-lactam product. Alternatively, it can be intercepted by a second molecule of the isocyanate, leading to the formation of uracil (B121893) derivatives. nih.gov
Pre-equilibrium Charge Transfer Complexes
Evidence from ultraviolet (UV) and kinetic studies suggests the formation of a pre-equilibrium charge transfer complex (CTC) on the reaction pathway of chlorosulfonyl isocyanate (CSI) with alkenes. This complex forms prior to the rate-determining step in both the concerted and the stepwise single electron transfer (SET) pathways. researchtrends.netorganic-chemistry.org
The formation of this CTC is a rapid equilibrium step that precedes the slower conversion to the final products. The existence of such a complex can influence the reaction kinetics. For reactions proceeding through the concerted pathway, the pre-equilibrium lies on the path just before the transition state. In the case of the stepwise SET mechanism, the CTC is formed before the electron transfer occurs to generate the 1,4-diradical intermediate. organic-chemistry.org
The position of this pre-equilibrium can be influenced by temperature. At lower temperatures, the equilibrium tends to shift towards the formation of the charge transfer complex or the SET intermediate. This shift can have practical implications for the synthetic utility of these reactions, as conducting them at lower temperatures can enhance their efficiency by favoring the associated complex, which then proceeds to the product. researchtrends.netorganic-chemistry.org This is exemplified by the reaction of CSI with trans-3-hexene, where the neat reaction at room temperature provides a significantly higher yield of the β-lactam product compared to the reaction in a solvent at a higher temperature. researchtrends.net
Stereochemical Implications of Cycloaddition Pathways
The [2+2] cycloaddition of sulfonyl isocyanates to olefins exhibits distinct stereochemical outcomes that are dependent on the geometry of the starting alkene. The reaction is highly stereospecific. For instance, the cycloaddition of chlorosulfonyl isocyanate (CSI) to a (Z)-olefin yields a cis-adduct, while the corresponding (E)-olefin leads to the formation of a trans-adduct. orgsyn.org This stereospecificity is a strong indicator of a concerted mechanism for these particular reactions.
However, the stability of the initial cycloadducts can be influenced by reaction conditions. The presence of acid or prolonged reaction times can lead to epimerization at the C(4) position of the resulting azetidin-2-one (B1220530) ring, potentially altering the initial stereochemical outcome. nih.govorgsyn.org
In reactions involving chiral substrates, such as chiral vinyl ethers, the cycloaddition can proceed with a high degree of asymmetric induction. A stereochemical model for the transition state of the [2+2] cycloaddition of CSI and vinyl ethers has been proposed. This model is based on the lowest energy conformation of the vinyl ether, which is characterized by a diastereo-zeroplane consisting of the s-trans vinyl group, the stereogenic center, and the methyl group. This conformational preference provides a basis for understanding the direction of the asymmetric induction observed in the products. arxada.com
The stereochemical course of the reaction can also be influenced by the reaction mechanism. While many cycloadditions of sulfonyl isocyanates are concerted, some, particularly with enol ethers, may proceed through a two-stage reaction involving a polar intermediate. In the reaction of p-tosyl isocyanate with cis- and trans-1-butenyl ethyl ethers, the reaction is initially stereospecific and stereoselective, respectively. However, over time, an equilibrium mixture of the cis- and trans-β-lactam adducts is formed, suggesting the intermediacy of a resonance-stabilized polar species that allows for isomerization. acs.org
Cycloadditions with Alkynes
The reaction of sulfonyl isocyanates with alkynes provides a route to various heterocyclic compounds. Chlorosulfonyl isocyanate (CSI) is known to react with acetylenes, typically yielding 1:1 adducts. orgsyn.orgarchive.org The reaction is believed to proceed through intermediate species, although the exact nature of these intermediates can vary. While an intermediate of the type that would lead to a four-membered ring has been proposed, its isolation and structural confirmation have been subject to revision. archive.org
In some cases, the cycloaddition of sulfonyl isocyanates with alkynes can be part of a metal-mediated [2+2+2] cycloaddition, leading to the formation of N-substituted 2-pyridones. chempedia.info Additionally, the cycloaddition of N-sulfonyl azides with terminal alkynes, a related reaction, can lead to the formation of N-sulfonyl-1,2,3-triazoles. This reaction is often catalyzed by copper(I) and proceeds through a 5-cuprated triazole intermediate. The stability of this intermediate is crucial, as its cleavage can lead to the formation of ketenimine species and subsequently amides, rather than the desired triazole. nih.gov
Cycloadditions with Dienes and Polyenes
The reaction of sulfonyl isocyanates with conjugated dienes can proceed through either a [2+2] (1,2-addition) or a [4+2] (1,4-addition) cycloaddition pathway. The outcome of the reaction is often dependent on the structure of the diene and the reaction conditions.
With cyclic 1,3-dienes such as cyclopenta-, cyclohexa-, cyclohepta-, and cyclo-octa-1,3-diene, the reaction with chlorosulfonyl isocyanate (CSI) initially yields a single N-chlorosulphonyl β-lactam as the primary product of 1,2-addition. nih.gov These kinetically controlled 1,2-adducts can then undergo thermal rearrangement to the thermodynamically more stable 1,4-adducts. This rearrangement proceeds in a stepwise manner. The ease of this rearrangement varies with the ring size of the diene. For instance, the β-lactam derived from cyclo-octadiene is resistant to constructive rearrangement. nih.gov
The 1,4-adducts can be formed through cyclization involving either the oxygen or the nitrogen of the ambident anion intermediate, leading to the formation of oxa- or aza-bicyclic systems, respectively. nih.gov A dipolar reaction mechanism is generally proposed to explain the reactivity patterns observed with both cyclic and acyclic dienes. nih.gov
Cycloadditions with Epoxides
Sulfonyl isocyanates, particularly the highly reactive chlorosulfonyl isocyanate (CSI), readily undergo cycloaddition reactions with epoxides. This reaction provides a versatile route for the synthesis of five-membered heterocyclic compounds, namely oxazolidinones and cyclic carbonates. nih.govbeilstein-journals.orgbeilstein-archives.org
The reaction of CSI with epoxides can be performed as a one-pot synthesis under mild conditions, often without the need for a catalyst. nih.govbeilstein-journals.org The reaction typically yields a mixture of the corresponding oxazolidinone and a five-membered cyclic carbonate. The ratio of these two products can be close to 1:1. nih.govbeilstein-journals.org
Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the cycloaddition proceeds through an asynchronous concerted mechanism. nih.govbeilstein-archives.org The reaction involves the ring-opening of the epoxide, a nucleophilic attack of the isocyanate nitrogen onto one of the epoxide carbons, and the attack of the isocyanate oxygen onto the other epoxide carbon. beilstein-archives.org
The regioselectivity of the epoxide ring opening is a key aspect of this reaction. The nucleophilic attack can occur at either of the two carbons of the epoxide ring, leading to the formation of different regioisomers of the oxazolidinone. The specific outcome can be influenced by the substituents on the epoxide and the reaction conditions.
The initial adducts formed from the reaction of CSI with epoxides are N-chlorosulfonyl derivatives. These can be subsequently hydrolyzed to afford the final oxazolidinone and cyclic carbonate products. nih.govbeilstein-journals.org
Addition Reactions to Heteroatom Nucleophiles
Sulphonyl isocyanates are characterized by their high reactivity, largely due to the strong electrophilicity of the carbon atom in the isocyanate group and the sulfur atom. This makes them susceptible to nucleophilic attack by a variety of compounds, particularly those containing heteroatoms with active hydrogen. arxada.comdoxuchem.com These reactions are fundamental to the synthesis of a wide range of organic compounds. arxada.com The general mechanism involves a nucleophilic attack on the electrophilic carbon of the isocyanate, followed by a proton transfer. nih.gov
The reaction between sulfonyl isocyanates and alcohols is a well-established method for the synthesis of N-sulfonylcarbamates. arxada.comnih.gov This addition reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the isocyanate moiety. nih.govkuleuven.be The process is a straightforward addition with no condensation by-product. ebrary.net
The mechanism involves the alcohol molecule attacking the isocyanate, leading to the formation of a urethane (B1682113) (carbamate) linkage. doxuchem.comkuleuven.be Theoretical and experimental studies suggest that multiple alcohol molecules may be involved in the reaction mechanism, participating in a reacting supersystem that facilitates the nucleophilic addition across the N=C bond of the isocyanate. kuleuven.be The reactivity of alcohols in this reaction generally follows the order of primary > secondary. kuleuven.be Chlorosulfonyl isocyanate (CSI) is a commonly used reagent in these reactions, yielding valuable carbamate (B1207046) products. arxada.comsciforum.net
Table 1: Examples of Carbamate Formation from Sulphonyl Isocyanates and Alcohols
| Sulphonyl Isocyanate | Alcohol | Product |
|---|---|---|
| Chlorosulfonyl Isocyanate | Generic Alcohol (R-OH) | N-Chlorosulfonyl Carbamate |
| p-Toluenesulfonyl Isocyanate | Triphenylmethanol | N-(triphenyhnethyl)sulfonamide* |
*Note: In some cases with bulky alcohols, rearrangements and different products can be observed. sci-hub.ru
Sulphonyl isocyanates readily react with primary and secondary amines to produce N-sulfonylureas or sulfamides. arxada.comdoxuchem.com This reaction is typically very fast, often significantly faster than the corresponding reaction with water or alcohols. researchgate.net The reaction mechanism is a nucleophilic addition where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. nih.govcommonorganicchemistry.com
This process is a common and efficient method for creating urea (B33335) derivatives and does not typically require a base. commonorganicchemistry.com The resulting sulfonylureas are a class of compounds with significant applications, including in the treatment of type 2 diabetes. nih.gov For instance, chlorosulfonyl isocyanate reacts with amines to yield sulfamoylurea derivatives. arxada.com
Table 2: Urea/Sulfamide Formation from Sulphonyl Isocyanates and Amines
| Sulphonyl Isocyanate | Amine | Product Class |
|---|---|---|
| Chlorosulfonyl Isocyanate | Generic Amine (R-NH₂) | Sulfamoylurea |
The reaction of sulfonyl isocyanates with carboxylic acids provides a pathway for the synthesis of amides and related derivatives. arxada.comscielo.br Isocyanates, in general, react with compounds containing active protons, including carboxylic acids. scielo.brresearchgate.net In this reaction, the carboxylic acid acts as a nucleophile, attacking the isocyanate. This can lead to the formation of an unstable mixed anhydride (B1165640) intermediate which then decarboxylates to form an N-sulfonylamide. Chlorosulfonyl isocyanate (CSI) has been shown to react with various carboxylic acids to effectively synthesize novel sulfamates under mild conditions. researchgate.net
Sulphonyl isocyanates react with a broad range of compounds containing active hydrogen atoms. ebrary.netgoogle.com An active hydrogen compound is one that will react with a Grignard reagent (CH₃MgX) to generate methane. google.com This category includes not only alcohols, amines, and carboxylic acids, but also water and thiols. doxuchem.comnih.gov
The general principle for these reactions is the nucleophilic addition of the active hydrogen compound to the isocyanate group. nih.gov
Water : Reacts with isocyanates to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. doxuchem.com
Thiols : React with isocyanates to form thiocarbamates. nih.gov
The relative reactivity of isocyanates with various active hydrogen compounds generally follows the order: primary aliphatic amines > secondary aliphatic amines > primary alcohols > water > carboxylic acids. researchgate.net
Rearrangement Reactions Involving Sulphonyl Isocyanates
Rearrangement reactions provide an important synthetic route to sulfonyl isocyanates, most notably through mechanisms analogous to the classic Curtius rearrangement.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov A similar rearrangement occurs in sulfonyl azide systems, providing a key method for the synthesis of sulfonyl isocyanates. rsc.org
The process begins with a sulfonyl azide, which upon heating or irradiation, loses a molecule of nitrogen (N₂). acs.orgresearchgate.net This is believed to form a highly reactive sulfonyl nitrene intermediate. acs.orgresearchgate.net However, recent research suggests that the decomposition and rearrangement may be a concerted process, avoiding the formation of a free nitrene. wikipedia.org Following its formation, the intermediate undergoes a rearrangement where a group migrates from the sulfur atom to the nitrogen atom, resulting in the formation of the sulfonyl isocyanate. rsc.orgacs.org
For example, the thermal decomposition of mesitylene-2-sulphonyl azide yields products derived from a Curtius-type rearrangement of the corresponding sulfonyl nitrene. rsc.org Photolysis of sulfonyl azide isocyanate, (OCN)S(O)₂N₃, in a cryogenic matrix leads to the formation of a transient triplet sulfonyl nitrene intermediate, which then undergoes an oxygen-shifted Curtius rearrangement. acs.orgresearchgate.net
Self-Addition and Polymerization Mechanisms
Sulphonyl diisocyanates, like other isocyanates, are highly reactive electrophiles and can undergo self-addition reactions to form dimers and trimers, as well as polymerization under certain conditions. The reactivity of the isocyanate group (-N=C=O) is attributed to the electrophilic character of the central carbon atom.
Self-Addition:
The self-addition of isocyanates can lead to the formation of cyclic dimers (uretdiones) and trimers (isocyanurates). The dimerization is a [2+2] cycloaddition reaction between two isocyanate groups. This reaction is often reversible and can be influenced by catalysts. The trimerization is a cyclotrimerization reaction that forms a stable six-membered isocyanurate ring. This process is also frequently catalyzed.
The presence of the electron-withdrawing sulfonyl group in sulphonyl diisocyanates is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles, including other isocyanate molecules.
Polymerization:
The polymerization of diisocyanates can proceed through several mechanisms, leading to the formation of various polymer structures. In the absence of other reactants, a diisocyanate can theoretically polymerize to form a polyamide-like structure through a series of addition reactions. However, the formation of polyurethanes, through the reaction of diisocyanates with polyols, is a more common and well-studied polymerization pathway. wikipedia.orgmdpi.com
The general mechanism for polyurethane formation involves the nucleophilic attack of the hydroxyl group of a polyol on the electrophilic carbon of the isocyanate group, forming a urethane linkage. wikipedia.org When a diisocyanate is used, this reaction can proceed at both ends of the molecule, leading to the formation of a long polymer chain.
The polymerization of a sulphonyl diisocyanate in the presence of a suitable co-monomer, such as a diol, would proceed via a step-growth polymerization mechanism. The rate of polymerization and the properties of the resulting polymer would be influenced by the structure of the this compound and the co-monomer, as well as the reaction conditions such as temperature and the presence of catalysts.
The table below outlines the key self-addition and polymerization reactions of diisocyanates.
| Reaction | Product | Description |
| Dimerization | Uretdione (four-membered ring) | A reversible [2+2] cycloaddition of two isocyanate groups. |
| Trimerization | Isocyanurate (six-membered ring) | A cyclotrimerization of three isocyanate groups to form a stable ring. |
| Polymerization (with diol) | Polyurethane | Step-growth polymerization involving the reaction of isocyanate groups with hydroxyl groups. |
Applications of Sulphonyl Isocyanates in Advanced Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The electrophilicity of the isocyanate carbon and the potential for cycloaddition reactions make sulphonyl isocyanates powerful tools for building cyclic structures containing nitrogen.
β-Lactam Synthesis and Derivatives
The synthesis of β-lactams (2-azetidinones) is a well-established and significant application of sulphonyl isocyanates. The [2+2] cycloaddition reaction between a sulphonyl isocyanate and an alkene is a primary method for forming the four-membered β-lactam ring. researchgate.netnih.govorganic-chemistry.org
Chlorosulfonyl isocyanate (CSI) is the most commonly used reagent for this transformation. researchgate.netnih.gov The reaction typically proceeds by the cycloaddition of CSI to the alkene, which yields an N-chlorosulfonyl-β-lactam. This intermediate can then be readily reduced to the corresponding N-unsubstituted β-lactam through treatment with reagents like aqueous sodium sulfite. organic-chemistry.org This two-step process provides a convenient route to a large number of β-lactams that are unsubstituted on the nitrogen atom. researchgate.net
The mechanism of the cycloaddition can vary depending on the electronic nature of the alkene. Electron-deficient alkenes, such as those bearing a vinyl fluorine atom, tend to react via a concerted pathway. researcher.life In contrast, electron-rich alkenes are more likely to react through a stepwise mechanism involving a 1,4-diradical or a dipolar intermediate. organic-chemistry.orgacs.org
The reaction conditions can be optimized to improve yields. For instance, conducting the reaction under neat (solvent-free) conditions has been shown to provide cleaner reactions and higher product yields compared to reactions run in a solvent. researcher.lifeacs.org
The versatility of this method is demonstrated by its application to a variety of alkenes, including cyclic and acyclic dienes, leading to the formation of bicyclic and more complex β-lactam structures. researchgate.netrsc.org These resulting β-lactams are not only important structural motifs in many antibacterial agents but also serve as valuable building blocks for further synthetic transformations, such as ring-opening polymerizations to generate nylon-3 materials. nih.govmdpi.com
Table 1: Synthesis of β-Lactams using Sulphonyl Isocyanates
| Alkene Substrate | Sulphonyl Isocyanate | Reaction Type | Intermediate Product | Final Product | Reference(s) |
|---|---|---|---|---|---|
| General Alkene | Chlorosulfonyl Isocyanate (CSI) | [2+2] Cycloaddition | N-Chlorosulfonyl-β-lactam | N-H β-Lactam | researchgate.netorganic-chemistry.org |
| Electron-rich Alkene | p-Toluenesulfonyl Isocyanate | [2+2] Cycloaddition (Stepwise) | N-Tosyl-β-lactam | N-Tosyl-β-lactam | acs.org |
| Monofluoroalkene | Chlorosulfonyl Isocyanate (CSI) | [2+2] Cycloaddition (Concerted) | N-Chlorosulfonyl-β-fluorolactam | N-H β-Fluorolactam | researcher.life |
| 1,4-Cyclohexadiene | Chlorosulfonyl Isocyanate (CSI) | [2+2] Cycloaddition | Bicyclic N-Chlorosulfonyl-β-lactam | Bicyclic N-H β-Lactam | researchgate.net |
Oxazolidinone and Carbonate Synthesis
Sulphonyl isocyanates are employed in the efficient, one-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides. researchgate.netnih.gov This reaction typically utilizes chlorosulfonyl isocyanate (CSI) and proceeds under mild conditions without the need for catalysts or additives. researchgate.net
The reaction of an epoxide with CSI in a suitable solvent, such as dichloromethane (B109758) (DCM), leads to the formation of both the oxazolidinone and the corresponding cyclic carbonate, often in a ratio close to 1:1. researchgate.netnih.gov This concurrent formation provides a straightforward route to two valuable classes of heterocyclic compounds from a single starting material.
The proposed mechanism involves an asynchronous concerted pathway. researchgate.netrsc.org The reaction is stereoselective; for example, trans-stilbene (B89595) oxide yields the trans-4,5-diphenyloxazolidin-2-one and trans-4,5-diphenyl-1,3-dioxolan-2-one, while cis-stilbene (B147466) oxide produces the corresponding cis products. rsc.org This preservation of stereochemistry highlights the controlled nature of the cycloaddition process.
This synthetic strategy offers several advantages, including being a one-pot reaction, utilizing a metal-free reagent, requiring shorter reaction times, and involving a simple purification method. researchgate.netnih.gov
Table 2: One-Pot Synthesis of Oxazolidinones and Cyclic Carbonates from Epoxides and CSI
| Epoxide Substrate | Solvent | Products | Product Ratio (approx.) | Reference(s) |
|---|---|---|---|---|
| Phenyl, Benzyl, Fused Cyclic Alkyl Epoxides | Dichloromethane (DCM) | Oxazolidinone and 5-Membered Cyclic Carbonate | 1:1 | researchgate.netnih.gov |
| trans-Stilbene Oxide | Dichloromethane (DCM) | trans-4,5-Diphenyloxazolidin-2-one & trans-4,5-Diphenyl-1,3-dioxolan-2-one | 1:1 | rsc.org |
| Styrene Oxide | Dichloromethane (DCM) | 4-Phenyloxazolidin-2-one & 4-Phenyl-1,3-dioxolan-2-one | 1:1 | rsc.org |
Pyrrolidine (B122466) and Azetidinedione Derivatives
The application of sulphonyl isocyanates in the synthesis of pyrrolidine and azetidinedione derivatives is more specialized compared to β-lactam formation. However, specific methodologies have been developed.
One effective route to highly functionalized pyrrolidine derivatives involves the reaction of an arylsulfonyl isocyanate with an enamine. organic-chemistry.org Specifically, enamines derived from the addition of a secondary amine to dibenzoylacetylene (B1330223) react with arylsulfonyl isocyanates in a one-pot process to yield 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives in high yields. This reaction proceeds smoothly under neutral conditions at room temperature. organic-chemistry.org
Furthermore, the reaction of sulphonyl isocyanates with 1,3-dienes can lead to different cycloadducts depending on the reaction conditions. While [2+2] cycloaddition is common, [4+2] cycloaddition (Diels-Alder) pathways can also be accessed, which can serve as precursors to more complex pyrrolidine-containing fused systems. For instance, the reaction of chlorosulphonyl isocyanate with cyclic 1,3-dienes initially forms β-lactam adducts (1,2-addition), which can then undergo thermal rearrangement to thermodynamically more stable products of 1,4-addition, leading to the formation of aza-bicyclic systems. rsc.org
The direct synthesis of azetidinediones (four-membered rings with two carbonyl groups) using sulphonyl isocyanates is not a widely reported primary application.
Quinoxaline (B1680401) Derivatives
The direct synthesis of the quinoxaline heterocyclic ring system using sulphonyl isocyanates as a key building block is not a commonly reported method in the chemical literature. The primary synthetic routes to quinoxalines typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com
While sulphonyl groups are often incorporated into quinoxaline structures to create derivatives with specific biological activities, this is generally achieved by reacting a pre-formed quinoxaline containing a sulfonyl chloride moiety with various nucleophiles, such as amines, to form quinoxaline sulfonamides. mdpi.comresearchgate.net There is no significant evidence to suggest that sulphonyl isocyanates participate directly in the cyclization reaction that forms the quinoxaline core.
Formation of Key Organic Functionalities
The high reactivity of the isocyanate group in sulphonyl isocyanates makes them excellent reagents for the synthesis of various important organic functional groups through reactions with nucleophiles like alcohols and amines. acs.orgrsc.orgmdpi.com
Carbamate (B1207046) and Sulfamoyl Carbamate Synthesis
Sulphonyl isocyanates readily react with alcohols and amines, with the isocyanate moiety being the more reactive site compared to the chlorosulfonyl group. rsc.org
The reaction of a sulphonyl isocyanate, such as chlorosulfonyl isocyanate (CSI), with an alcohol leads to the formation of a sulfonyl carbamate. This reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. acs.orgmdpi.com
When CSI reacts with amines, the initial product is a sulfamoyl urea (B33335) derivative. acs.org These compounds are closely related to sulfamoyl carbamates. A convenient method for synthesizing N-acylsulfonamides containing an oxazolidinone moiety involves a two-step process starting with the carbamoylation of chlorosulfonyl isocyanate with a chiral oxazolidinone, followed by sulfamoylation of the resulting intermediate with various amines. This demonstrates the stepwise reactivity that can be harnessed to build complex molecules. The Burgess reagent, a widely used dehydrating agent in organic synthesis, is a notable example of a carbamate derivative synthesized from chlorosulfonyl isocyanate. acs.org
Table 3: Synthesis of Carbamates and Related Functionalities using Sulphonyl Isocyanates
| Nucleophile | Sulphonyl Isocyanate | Product Functional Group | Notes | Reference(s) |
|---|---|---|---|---|
| Alcohol | Chlorosulfonyl Isocyanate (CSI) | Sulfonyl Carbamate | Nucleophilic addition to the isocyanate carbon. | acs.orgrsc.org |
| Amine | Chlorosulfonyl Isocyanate (CSI) | Sulfamoyl Urea | Initial product from the reaction with amines. | acs.org |
| Chiral Oxazolidinone | Chlorosulfonyl Isocyanate (CSI) | Carbamoyl Intermediate | Intermediate for N-acylsulfonamide synthesis. |
Sulfamide and Sulfamoylurea Synthesis
Sulfonyl diisocyanate is a valuable reagent in the synthesis of sulfamides and sulfamoylureas, which are important structural motifs in medicinal chemistry. The high reactivity of the isocyanate groups allows for straightforward reactions with amines and other nucleophiles to generate these derivatives.
One common approach involves the reaction of sulfonyl diisocyanate with amines. Depending on the stoichiometry and the nature of the amine, either sulfamides or sulfamoylureas can be selectively synthesized. For instance, the reaction with primary or secondary amines can lead to the formation of N,N'-disubstituted sulfamides. The stepwise addition of different amines allows for the synthesis of unsymmetrical sulfamides.
Furthermore, sulfamoylureas can be obtained through the reaction of sulfonyl diisocyanate with one equivalent of an amine, followed by the reaction of the resulting intermediate with another nucleophile. Recent research has demonstrated the synthesis of a series of 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles through a one-pot reaction involving 2-aminobenzothiazole (B30445) derivatives, substituted anilines, and chlorosulfonyl isocyanate. researchgate.net This method provides an efficient and scalable route to novel sulfamoylurea derivatives that show promise as potential drug candidates due to their inhibitory effects on metabolic enzymes. researchgate.net
The versatility of sulfonyl diisocyanate in these syntheses is highlighted by its ability to react with a wide range of amines, including aliphatic, aromatic, and heteroaromatic amines. researchgate.net This allows for the generation of diverse libraries of sulfamides and sulfamoylureas for biological screening.
Amide and N-Acylsulfonamide Synthesis
Sulfonyl diisocyanates are also instrumental in the synthesis of amides and N-acylsulfonamides. A rapid and mild method for preparing acyl sulfonamides involves the reaction of a carboxylic acid with an arylsulfonyl isocyanate in the presence of an amine. scispace.com
N-acylsulfonamides are a significant class of compounds with applications in medicinal chemistry and as organocatalysts. nih.gov They are commonly synthesized by treating a sulfonamide with an acid anhydride (B1165640) or acid chloride. nih.gov However, the use of sulfonyl isocyanates provides an alternative and efficient route. For instance, a palladium-catalyzed carbonylative generation of sulfonyl isocyanates from sulfonyl azides, followed by a reaction with amides, can lead to the formation of N-acylsulfonamides. ed.ac.uknih.gov
The reaction of sulfonyl isocyanates with carboxylic acids proceeds through the formation of a mixed anhydride intermediate, which then rearranges to the N-acylsulfonamide with the elimination of carbon dioxide. This method is characterized by its mild reaction conditions and good yields.
Nitrile Synthesis
A notable application of sulfonyl isocyanates, particularly chlorosulfonyl isocyanate (CSI), is in the synthesis of nitriles from carboxylic acids. orgsyn.org This method offers a mild and efficient alternative to traditional dehydration methods that often require harsh reagents like phosphorus pentoxide or phosphorus oxychloride. orgsyn.org
The reaction proceeds by treating a carboxylic acid with CSI, which leads to the formation of a carboxylic acid amide N-sulfonyl chloride intermediate with the evolution of carbon dioxide. orgsyn.orggoogle.com This intermediate is then thermally decomposed to afford the corresponding nitrile. google.com The process is advantageous as it often allows for a one-pot synthesis directly from the carboxylic acid, and the workup is generally straightforward. orgsyn.orggoogle.com
This methodology is applicable to a wide range of carboxylic acids, including those with aliphatic unsaturation and those containing halogen atoms. orgsyn.org For example, 2,4-hexadienenitrile (B74743) can be obtained from 2,4-hexadienoic acid in good yield. orgsyn.org The mild conditions also permit the presence of other functional groups that might not be stable under more vigorous dehydration conditions. orgsyn.org
Table 1: Examples of Nitrile Synthesis from Carboxylic Acids using Chlorosulfonyl Isocyanate
| Carboxylic Acid | Nitrile Product | Yield (%) |
| Cinnamic acid | Cinnamonitrile | 78-87 |
| 2,4-Hexadienoic acid | 2,4-Hexadienenitrile | 76 |
| Succinic acid monoethyl ester | Corresponding nitrile | 72 |
| 2-Fluorobenzoic acid | 2-Fluorobenzonitrile | Not specified |
| Sebacic acid | Sebacic acid dinitrile | Not specified |
Role as Versatile Reagents and Building Blocks
Sulfonyl isocyanates are highly versatile reagents and building blocks in organic synthesis due to their dual reactivity at the isocyanate carbon and the sulfonyl sulfur. This allows for their application in a wide array of chemical transformations.
General Building Blocks for Pharmaceuticals and Agrochemicals
The sulfonyl and isocyanate moieties are prevalent in a variety of pharmaceuticals and agrochemicals. researchgate.netsarchemlabs.com Sulfonamides, for example, are a well-known class of antibiotics. researchgate.net The ability of sulfonyl isocyanates to readily introduce the sulfamoyl group (-SO2NH-) makes them valuable intermediates in the synthesis of these biologically active compounds. arxada.comtcichemicals.com
In the pharmaceutical industry, sulfonyl isocyanates are utilized in the synthesis of enzyme inhibitors, anticancer drugs, and antiviral agents. sarchemlabs.com Their derivatives are also explored as potential treatments for diseases such as glaucoma, epilepsy, and Alzheimer's disease. researchgate.net In agriculture, they serve as building blocks for herbicides, insecticides, and fungicides, with sulfonylureas being a notable class of herbicides. sarchemlabs.com The stereoselective amination of certain frameworks using chlorosulfonyl isocyanate has been highlighted in the total synthesis of bioactive compounds like cromakalim. researchgate.net
Precursors for Specialized Reagents (e.g., Burgess Reagent)
A significant application of sulfonyl isocyanates, specifically chlorosulfonyl isocyanate, is as a precursor for the synthesis of the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). arxada.comtcichemicals.comatlanchimpharma.comwikipedia.org The Burgess reagent is a mild and selective dehydrating agent widely used in organic synthesis. atlanchimpharma.comwikipedia.org
The preparation of the Burgess reagent involves the reaction of chlorosulfonyl isocyanate with methanol, followed by treatment with triethylamine. wikipedia.orgorgsyn.org This reagent is particularly useful for the dehydration of secondary and tertiary alcohols to alkenes under neutral conditions, often with syn-elimination. wikipedia.org It has also been employed in other transformations, such as the conversion of primary amides to nitriles and the synthesis of heterocycles like 1,3,4-oxadiazoles. atlanchimpharma.com
Insertion of Sulfoamoyl Moiety
Chlorosulfonyl isocyanate (CSI) is a key reagent for the direct insertion of the sulfamoyl moiety (-SO2NH-) into various organic molecules. arxada.com The high electrophilicity of both the isocyanate carbon and the sulfonyl sulfur allows for nucleophilic attack at either site, depending on the reaction conditions and the nucleophile. arxada.com This reactivity makes CSI a powerful tool for constructing sulfonamide-containing structures, which are frequently found in bioactive compounds. tcichemicals.com
The reaction of CSI with a range of functional groups, including amines, alcohols, and olefins, leads to the formation of sulfamides, carbamates, and other sulfamoyl derivatives. arxada.com This versatility enables the efficient synthesis of a diverse array of compounds with potential applications in medicinal and materials chemistry.
Multicomponent Reaction (MCR) Strategies Employing Sulphonyl Isocyanates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have become a powerful tool in modern organic synthesis. nih.gov Sulphonyl isocyanates, with their dual electrophilic centers, have emerged as valuable building blocks in the design of novel MCRs for the efficient construction of diverse and complex molecular architectures.
Development of Novel Synthetic Pathways
The reactivity of sulphonyl isocyanates has been harnessed to develop several new multicomponent synthetic pathways, providing access to a variety of heterocyclic compounds. These reactions often proceed under mild conditions and without the need for catalysts, offering significant advantages in terms of efficiency and atom economy.
One notable development is the three-component reaction involving sulphonyl isocyanates, dialkyl acetylenedicarboxylates, and secondary amines such as diethylamine (B46881) or morpholine. nih.gov This methodology facilitates the synthesis of highly functionalized five-membered heterocycles containing a sulfonamide group. The reaction proceeds efficiently to afford the products in excellent yields. nih.gov
Another significant pathway is the synthesis of 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one derivatives. This approach involves the reaction of 1,4-diphenylbut-2-yne-1,4-dione with an arylsulphonyl isocyanate in the presence of a secondary amine. nih.gov The key advantages of this method include its straightforward protocol, mild reaction conditions, and rapid reaction times, leading to high yields of the desired products. nih.gov
Furthermore, the combination of amines, arylsulphonamides, and acetylenic compounds with sulphonyl isocyanates has been explored to yield 1-(arylsulphonyl)-3-[(diethylamino)-methylene]-2,4-azetidinedione derivatives. nih.gov These reactions highlight the diverse reactivity of the intermediates, which can be modulated by the choice of starting materials. nih.gov
Table 1: Examples of Novel Synthetic Pathways Employing Sulphonyl Isocyanates
| Product | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Functionalized five-membered ring with sulfonamide | Sulphonyl isocyanate, Dialkyl acetylenedicarboxylate, Diethylamine/Morpholine | >90 | nih.gov |
| 1,5-Dihydro-5-hydroxy-2H-pyrrol-2-one derivative | Arylsulphonyl isocyanate, 1,4-Diphenylbut-2-yne-1,4-dione, Secondary amine | 90-98 | nih.gov |
| 1-(Arylsulphonyl)-3-[(diethylamino)-methylene]-2,4-azetidinedione | Arylsulphonamide, Acetylenic compound, Diethylamine, Sulphonyl isocyanate | - | nih.gov |
Scope and Limitations in Complex Molecule Synthesis
While MCRs employing sulphonyl isocyanates offer elegant and efficient routes to various molecular scaffolds, their application in the synthesis of highly complex molecules is subject to certain scope and limitations.
The structural diversity of the products can sometimes be limited by the range of accessible starting materials. For instance, some reported methodologies have a narrow substrate scope, with only a limited number of examples being successfully synthesized. nih.gov Four-component reactions, while theoretically offering greater molecular diversity, can sometimes result in lower yields and a more restricted substrate scope compared to their three-component counterparts. This can be attributed to the potential for competing side reactions and more complex reaction pathways. nih.gov
The electronic properties of the substituents on the arylsulphonyl isocyanate can also influence the reaction outcome. For example, in some reactions, the presence of electron-donating groups on the aromatic ring has been observed to result in moderated yields, whereas activated aromatic rings lead to excellent yields. nih.gov
Table 2: Substrate Scope and Limitations in Sulphonyl Isocyanate MCRs
| Reaction Component | Variation | Observation/Limitation | Reference |
|---|---|---|---|
| Sulphonyl Isocyanate | Aryl sulphonyl isocyanates with electron-donating groups | Can lead to moderated yields. | nih.gov |
| Amine | Diethylamine, Morpholine | Limited number of secondary amines reported in some studies. | nih.gov |
| Acetylenic Compound | Dialkyl acetylenedicarboxylates | Scope often limited to activated alkynes. | nih.gov |
| Number of Components | Three-component vs. Four-component | Four-component reactions may exhibit lower yields and narrower scope. | nih.gov |
Sulphonyl Isocyanates in Polymer Chemistry and Materials Science
Polyurethane Chemistry
Sulphonyl isocyanates are a class of organic compounds that are utilized in the synthesis of polyurethanes. The reactivity of the isocyanate group is a key factor in the formation of polyurethane polymers. The structure of the isocyanate, whether it is aromatic or aliphatic, influences the properties of the resulting polymer. For instance, aromatic isocyanates generally exhibit higher reactivity compared to their aliphatic counterparts.
Role as Monomers in Polyurethane and Polyurea Production
Diisocyanates are fundamental monomers in the production of polyurethanes and polyureas through step-growth polymerization. The reaction of a diisocyanate with a polyol, a molecule with multiple hydroxyl groups, results in the formation of polyurethane. If a diisocyanate reacts with a polyamine, a molecule with multiple amine groups, the resulting polymer is a polyurea.
Sulphonyl diisocyanates can serve as one of these essential monomers. The versatility of polyurethane and polyurea chemistry allows for the synthesis of a wide array of materials with diverse properties, including flexible and rigid foams, coatings, adhesives, sealants, and elastomers. The choice of the specific diisocyanate, along with the polyol or polyamine, dictates the final characteristics of the polymer.
Design of Covalent Adaptable Networks (CANs)
Sulphonyl isocyanates have been investigated for their role in the design of Covalent Adaptable Networks (CANs). CANs are a class of polymers that possess dynamic covalent bonds, which can undergo reversible breaking and reformation. This dynamic nature allows the material to be reprocessed and recycled, a significant advantage for thermoset polymers which are traditionally difficult to recycle. The incorporation of sulphonyl urethane (B1682113) moieties into polyurethane networks introduces this dynamic behavior.
Temperature-Controlled Dynamicity in Polyurethane Networks
The dynamic behavior of polyurethane networks containing sulphonyl urethane linkages is temperature-dependent. At elevated temperatures, the urethane bonds can dissociate, leading to a decrease in the network's crosslink density and allowing the material to flow. Upon cooling, the bonds reform, and the material recovers its solid-state properties. This temperature-controlled dynamicity is a key feature of these CANs.
Research has shown that the exchange reactions of blocked sulphonyl isocyanates, in the form of sulphonyl urethanes, can be observed at the small molecule level with an activation energy of approximately 77 kJ mol−1. This is in contrast to regular urethanes, where no such exchange is observed under similar conditions.
Influence on Polymer (Re-)Processability
The introduction of dynamic sulphonyl urethane bonds into polyurethane networks directly influences the polymer's reprocessability. Due to the temperature-controlled dynamicity, these cross-linked polyurethanes can be reprocessed in a manner similar to thermoplastics. For example, pieces of the polymer network can be compression molded at elevated temperatures. After a period at high temperature, the mold can be cooled, and the reprocessed material will retain its structural integrity. This ability to be reprocessed multiple times is a significant advancement in the field of thermoset polymers.
Stabilization of Organic Isocyanates
Organic isocyanates can be prone to discoloration and self-polymerization during storage. Various methods have been developed to stabilize these reactive compounds. One approach involves the use of additives to inhibit these degradation pathways. While a broad range of stabilizers are known, such as phenols and phosphites, the role of the sulphonyl group in stabilization is multifaceted. For instance, p-Toluenesulfonyl isocyanate is utilized as a water scavenger in urethane products, which helps to prevent premature reactions and degradation caused by moisture. In some patented formulations for isocyanate stabilization, sulphonyl-containing isocyanates are listed among the compounds that can be stabilized, suggesting they are compatible with these stabilization methods.
Development of Bio-based Diisocyanates for Polyurethanes
There is a growing interest in the development of bio-based diisocyanates to enhance the sustainability of polyurethane production. Traditional diisocyanates are derived from petroleum resources. Research efforts are focused on synthesizing diisocyanates from renewable starting materials. This includes the use of bio-derived chemicals to create novel aromatic and aliphatic diisocyanates. For example, lignin, an abundant aromatic renewable resource, has been explored as a starting material for the synthesis of fully bio-based aromatic diisocyanates. The development of these bio-based alternatives aims to reduce the environmental impact of polyurethane production while maintaining or enhancing the performance of the resulting materials.
Data Tables
Table 1: Activation Energy for Sulphonyl Urethane Exchange
| Dynamic System | Activation Energy (Ea,ex) |
|---|
Table 2: Examples of Diisocyanates in Polymer Synthesis
| Diisocyanate Type | Common Examples | Primary Application |
|---|---|---|
| Aromatic | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | Flexible and rigid foams, elastomers |
| Aliphatic | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) | Coatings, adhesives, sealants |
Polyisocyanurate Resin (PIR) Formation
Polyisocyanurate (PIR) foams are a type of thermoset plastic produced from the trimerization of isocyanate monomers, resulting in a rigid foam with excellent thermal insulation and fire-retardant properties. While the primary isocyanate used in PIR foam production is typically methylene diphenyl diisocyanate (MDI), the role of specialized isocyanates and catalysts is crucial in tailoring the reaction kinetics and final properties of the foam.
Although direct and extensive research specifically detailing the use of sulphonyl diisocyanate as a primary monomer or catalyst in mainstream PIR foam production is not widely published, its chemical nature suggests a potential role. The two reactive isocyanate groups of this compound can theoretically participate in the trimerization reaction, forming the characteristic isocyanurate rings. The presence of the electron-withdrawing sulfonyl group could influence the reactivity of the isocyanate groups and the thermal stability of the resulting polymer network. Further research is needed to fully elucidate the specific catalytic or structural contributions of this compound to PIR resin formation.
Novel Applications in Material Science
Beyond traditional polymer synthesis, the reactivity of this compound is being explored for novel applications in materials science, particularly in addressing challenges related to moisture sensitivity in polyurethane systems and enhancing the performance of energy storage devices.
Water Scavengers in Urethane Products
One of the significant challenges in the manufacturing and long-term stability of polyurethane (PU) products, such as coatings, adhesives, and sealants, is the presence of moisture. Water reacts with isocyanates to produce unstable carbamic acids, which then decompose to form amines and carbon dioxide gas. This can lead to undesirable foaming, pinholes, and a reduction in the mechanical properties of the final product.
Sulphonyl isocyanates, including this compound, are effective water scavengers due to the high reactivity of their isocyanate groups with water. The reaction proceeds as follows:
R-SO₂-(NCO)₂ + 2H₂O → R-SO₂-(NH-COOH)₂
The resulting carbamic acid is unstable and decomposes:
R-SO₂-(NH-COOH)₂ → R-SO₂-(NH₂)₂ + 2CO₂
This reaction effectively consumes water, preventing it from reacting with the primary isocyanates in the polyurethane formulation. A related compound, p-toluenesulfonyl isocyanate (PTSI), is a well-known moisture scavenger. google.com The resulting sulfonamide from the reaction of PTSI with water is a stable, inert solid that does not adversely affect the properties of the polyurethane. While specific data on the scavenging efficiency of this compound is not as readily available, its difunctional nature suggests it could be a highly effective cross-linking water scavenger.
Table 1: Comparison of Potential Water Scavenging Mechanisms
| Scavenger Type | Mechanism of Action | Byproducts | Potential Impact on Polyurethane |
| This compound | Chemical reaction with water to form an unstable carbamic acid, which decomposes to a diamine and carbon dioxide. | Disulfonamide, Carbon Dioxide | Can act as a chain extender or cross-linker, potentially increasing rigidity. |
| p-Toluenesulfonyl Isocyanate (PTSI) | Chemical reaction with water to form an unstable carbamic acid, which decomposes to a sulfonamide and carbon dioxide. | p-Toluenesulfonamide, Carbon Dioxide | Generally inert solid, minimal impact on final properties. |
| Molecular Sieves | Physical adsorption of water into porous structure. | None | Can affect viscosity and require proper dispersion. |
Contributions to Lithium-Ion Battery Materials
The performance and longevity of lithium-ion batteries are critically dependent on the stability of the electrolyte and the formation of a protective solid electrolyte interphase (SEI) on the electrode surfaces. Researchers are continuously exploring novel electrolyte additives that can enhance these aspects.
While direct studies on this compound are limited, research on related compounds like p-toluenesulfonyl isocyanate (PTSI) provides insights into its potential contributions. PTSI has been shown to act as a film-forming additive, creating a stable SEI on the anode. This SEI layer helps to inhibit the continuous decomposition of the electrolyte, leading to improved coulombic efficiency and capacity retention during cycling. researchgate.net The presence of the sulfonyl group is believed to contribute to the formation of a robust and ionically conductive SEI.
Given its difunctional nature, this compound could potentially form a cross-linked polymer film on the electrode surface, offering enhanced mechanical and electrochemical stability compared to monofunctional additives.
Table 2: Potential Effects of this compound as a Lithium-Ion Battery Electrolyte Additive
| Property | Potential Contribution of this compound |
| SEI Formation | Can electropolymerize to form a stable, cross-linked protective film on the anode. |
| Electrolyte Stability | The protective film can prevent the decomposition of the electrolyte at high voltages. |
| Cycling Performance | A stable SEI can lead to improved capacity retention and coulombic efficiency over repeated charge-discharge cycles. |
| Safety | By suppressing dendrite growth, it could enhance the safety of the battery. |
Further research is essential to fully characterize the electrochemical behavior of this compound in lithium-ion batteries and to optimize its concentration as an electrolyte additive to realize these potential benefits.
Advanced Spectroscopic and Computational Investigations of Sulphonyl Isocyanates
Spectroscopic Characterization Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for the structural elucidation of sulphonyl isocyanates. These methods probe the vibrational modes of a molecule, offering fingerprints of specific functional groups and insights into molecular symmetry and conformation.
Studies on p-toluenesulfonyl isocyanate have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to measure its vibrational frequencies. These experimental data are often complemented by computational methods, such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, to achieve a complete assignment of the fundamental vibrational modes. For p-toluenesulfonyl isocyanate, the characteristic asymmetric stretching of the N=C=O group is a prominent feature in its IR spectrum.
For chlorosulfonyl isocyanate (ClSO₂NCO), IR and Raman spectra have been investigated in both liquid and vapor phases. This analysis confirmed that the molecule exists in a single conformation in both phases. The presence of depolarized bands in the Raman spectrum of the liquid phase suggests either a C₁ symmetry with a low rotational barrier or a Cₛ symmetry.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for p-Toluenesulfonyl Isocyanate
| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 2268 | 2270 | N=C=O asymmetric stretching |
| 1450 | 1450 | N=C=O symmetric stretching |
| 1379 | 1380 | SO₂ asymmetric stretching |
| 1171 | 1172 | SO₂ symmetric stretching |
| 772 | 770 | C-S stretching |
Data sourced from computational studies combined with experimental spectra.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing molecules with π-electron systems and nonbonding orbitals, providing information about the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific, detailed UV-Vis absorption studies on sulphonyl diisocyanates are not extensively documented in readily available literature, the isocyanate group itself (–NCO) is known to exhibit electronic transitions. For the related isocyanic acid (HNCO), the UV absorption spectrum, photographed between 2000 and 2800 Å, shows long progressions of bands attributed to the excitation of an NCO bending vibration. This suggests that the NCO group in sulphonyl isocyanates would also contribute to UV absorption, with the sulphonyl group and any attached aryl groups modifying the position and intensity of the absorption maxima.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. In the context of sulphonyl isocyanates, specific techniques like line-broadening studies can offer unique insights into reaction mechanisms. NMR line-broadening occurs when a chemical exchange process happens on a timescale comparable to the NMR experiment, causing the NMR signals to become wider.
This phenomenon has been used to study the reaction of chlorosulfonyl isocyanate (CSI) with electron-rich alkenes. The observation of line-broadening in the NMR spectrum provides evidence for the presence of radical intermediates in solution. Specifically, it supports a Single Electron Transfer (SET) pathway that generates 1,4-diradical intermediates. The broadening of NMR signals is more efficient in the presence of unpaired electrons, making this a useful method for detecting such transient species. Researchers have used ¹H NMR and ¹⁹F NMR to measure the peak width at half-height for internal standards before and after the addition of CSI to an alkene, quantifying the line-broadening effect and thus supporting the proposed diradical mechanism.
Photoelectron Spectroscopy (PES) provides direct experimental measurement of the electronic structure of molecules by analyzing the kinetic energies of electrons ejected upon ionization by high-energy radiation. When combined with tunable synchrotron radiation, this technique becomes a powerful probe of both valence and core-level electrons.
The electronic properties of fluorosulfonyl isocyanate (FSO₂NCO) have been investigated using HeI photoelectron spectroscopy and synchrotron-based techniques. The first ionization potential was determined to be 12.3 eV, which was assigned to the ejection of an electron from a π molecular orbital (MO) primarily located on the NCO group, with some contribution from nonbonding orbitals of the SO₂ group's oxygen atoms. This experimental assignment is supported by theoretical calculations using methods like Outer Valence Green Function (OVGF) and Partial Third Order (P3).
Synchrotron photoionization studies allow for the investigation of photofragmentation mechanisms. By tuning the energy of the synchrotron radiation, researchers can selectively ionize different electronic shells and observe the resulting fragmentation patterns.
Table 2: Experimental Vertical Ionization Energies for Fluorosulfonyl Isocyanate (FSO₂NCO)
| Ionization Energy (eV) | Assignment (Primary Character) |
|---|---|
| 12.3 | π NCO |
| 13.4 | n(O) of SO₂ |
| 13.8 | n(O) of SO₂ |
| 14.1 | π SO₂ |
| 15.0 | π SO₂ |
Data obtained from HeI photoelectron spectroscopy and supported by computational analysis.
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. It is particularly useful for probing the energies of inner-shell and core-shell electrons. In studies of sulphonyl isocyanates, XAS is often performed using tunable synchrotron light, and the data is collected by measuring the total ion yield (TIY) as a function of photon energy.
This method has been applied to both fluorosulfonyl isocyanate and chlorosulfonyl isocyanate to determine the energies of their core electrons (e.g., S 2p, Cl 2p, C 1s, N 1s, O 1s). The resulting spectra show sharp resonance signals just below the ionization edges. These resonances are interpreted as transitions from core orbitals to unoccupied molecular orbitals (LUMOs), providing valuable information about the molecule's virtual orbital structure and reactivity. For instance, in FSO₂NCO, resonances observed between 172–177 eV are assigned to S 2p → σ*S–F transitions. The sensitivity of sulfur K-edge XAS to the chemical environment of the sulfur atom makes it a powerful tool for characterizing the sulfonyl group in these molecules.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining molecular weight and elucidating molecular structure through the analysis of fragmentation patterns. Time-of-Flight (TOF) mass spectrometers are often used in conjunction with synchrotron radiation to study photofragmentation mechanisms because they can analyze a full mass range simultaneously with high time resolution.
The unimolecular fragmentation of sulphonyl isocyanates upon ionization has been studied in detail using TOF-MS and various coincidence techniques like photoelectron-photoion-photoion-coincidence (PEPIPICO). These studies reveal how the molecule breaks apart at different energy levels.
For fluorosulfonyl isocyanate (FSO₂NCO), at energies just above the first ionization potential (13 eV), the molecular ion (M⁺) is the only species detected. However, at higher energies (>15 eV), the most intense fragment is FSO₂⁺, formed by the cleavage of the S–N bond.
In contrast, the main fragmentation pathway for chlorosulfonyl isocyanate (ClSO₂NCO) after single ionization involves the breaking of the Cl–S bond, yielding a SO₂NCO⁺ fragment. Upon double ionization, a multitude of fragmentation pathways are observed for ClSO₂NCO, leading to ion pairs such as NCO⁺/SO₂•⁺ and Cl⁺/SO•⁺.
Table 3: Major Ionic Fragments Observed in the Mass Spectra of Sulphonyl Isocyanates
| Compound | Major Fragmentation Pathway | Primary Fragments (m/z) |
|---|---|---|
| FSO₂NCO | S–N bond cleavage | FSO₂⁺ (83), NCO⁺ (42) |
| ClSO₂NCO | Cl–S bond cleavage | SO₂NCO⁺ (106), Cl⁺ (35/37) |
Fragmentation is energy-dependent. Data sourced from photoionization TOF-MS studies.
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| Chlorosulfonyl isocyanate | ClSO₂NCO |
| Fluorosulfonyl isocyanate | FSO₂NCO |
| p-toluenesulfonyl isocyanate | C₈H₇NO₃S |
Fourier Transform Infrared (FTIR) Spectroscopy in Complex Characterization
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the characterization of sulphonyl isocyanates and their subsequent reaction products or complexes. This technique provides detailed information about the vibrational modes of functional groups, allowing for the direct monitoring of chemical transformations.
The isocyanate functional group (-N=C=O) exhibits a strong and distinct absorption band due to the asymmetric stretching vibration, which is typically observed in the spectral region of 2250–2275 cm⁻¹ researchgate.net. The intensity and precise position of this peak are sensitive to the molecular environment. The disappearance of this characteristic peak is a clear indicator that the isocyanate has undergone a reaction.
For instance, in the study of polymerization reactions, the progress can be easily monitored by observing the decrease in the absorption peak at approximately 2275 cm⁻¹ researchgate.net. When sulphonyl isocyanates react to form new compounds, such as β-lactams, new characteristic absorption bands appear. The formation of a tosyl-β-lactam, for example, is confirmed by the appearance of a strong carbonyl stretching vibration in the IR spectrum, reported at 1809 cm⁻¹ westmont.edu.
The electronic character of complexes involving isocyanate or isocyanide ligands can also be inferred from shifts in vibrational frequencies. In transition metal isocyanide complexes, the C≡N stretching frequency (νC≡N) shifts to higher energies when the isocyanide acts primarily as a sigma donor ligand. Conversely, in electron-rich metal centers where π-backbonding is significant, the νC≡N band shifts to lower frequencies wikipedia.org. A similar principle can be applied to understand the nature of interactions in complexes formed by sulphonyl isocyanates.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Indicates presence of unreacted isocyanate researchgate.net. |
| β-Lactam Carbonyl (C=O) | Stretch | ~1809 | Confirms formation of β-lactam ring structure westmont.edu. |
| Sulphonyl (O=S=O) | Asymmetric & Symmetric Stretch | 1372 - 1450 (asym), 1163 - 1192 (sym) | Characteristic of the sulphonyl group westmont.edu. |
X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to investigate the elemental composition and chemical states of atoms within the outermost 10 nanometers of a material's surface carleton.edu. This makes it exceptionally valuable for studying the interactions of sulphonyl isocyanates with various substrates, including the formation of thin films, surface modifications, and adsorption processes pnnl.gov.
XPS analysis provides quantitative elemental information and, more importantly, detailed chemical state information derived from small shifts in the kinetic energy of the emitted photoelectrons, known as binding energy shifts carleton.edu. By acquiring high-resolution spectra for specific elements such as sulfur, nitrogen, carbon, and oxygen, one can track the chemical transformations occurring at a surface.
For sulphonyl-containing compounds, the S 2p photoelectron peak is of particular diagnostic importance. The binding energy of the S 2p peak can confirm the presence and oxidation state of sulfur. For instance, in sulfonated materials, a peak in the range of 167-168 eV is characteristic of the sulfur in a sulfone or sulfonic acid (-SO₃H) group, confirming the integrity of the sulphonyl moiety upon surface interaction researchgate.net.
When a sulphonyl isocyanate reacts with a surface, changes in the high-resolution spectra of N 1s and C 1s would be expected. The transformation of the isocyanate group into a urethane (B1682113) or urea (B33335) linkage, for example, would result in new peaks or shifts in the N 1s and C 1s spectra corresponding to the newly formed chemical bonds. This allows for a detailed mechanistic understanding of the surface reaction.
| Element (Core Level) | Typical Binding Energy Range (eV) | Information Provided for Sulphonyl Isocyanate Systems |
|---|---|---|
| S 2p | 167 - 169 | Confirms the presence and chemical state of the sulphonyl group researchgate.net. |
| N 1s | 398 - 402 | Distinguishes between isocyanate (-N=C=O) nitrogen and nitrogen in reaction products (e.g., urethane, urea). |
| C 1s | 284 - 289 | Identifies the carbon of the isocyanate group and its transformation upon reaction. The adventitious carbon peak at ~284.8 eV is often used for charge correction carleton.edu. |
| O 1s | 531 - 534 | Provides information on the oxygen atoms in the sulphonyl and isocyanate groups and their chemical environment. |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods have become powerful tools for investigating the intrinsic properties of molecules like sulphonyl isocyanates. These approaches provide fundamental insights into reaction mechanisms, electronic structures, and bonding that are often difficult to obtain through experimental means alone researchgate.netmdpi.com.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules . It is particularly effective for elucidating the mechanisms of chemical reactions by calculating the potential energy surfaces that govern these transformations researchgate.net. By identifying transition states, intermediates, and their corresponding energies, DFT can map out the most probable reaction pathways.
Functionals such as M06-2X and B3LYP are commonly employed in these studies to provide a balance of accuracy and computational efficiency researchgate.netnih.gov. For example, DFT calculations have been used to investigate the cycloaddition reactions of chlorosulphonyl isocyanate with epoxides. These studies have shown that the reaction proceeds through an asynchronous concerted mechanism, providing detailed insights into the transition state geometry and activation energies researchgate.net.
| Computational Study Type | Key Information Obtained | Example Application |
|---|---|---|
| Transition State Search | Activation Energy (Ea), Geometry of Transition State | Determining the kinetic feasibility of a [2+2] cycloaddition reaction researchgate.netnih.gov. |
| Reaction Path Following | Minimum Energy Pathway, Identification of Intermediates | Elucidating the step-by-step mechanism of a reaction researchgate.net. |
| Thermochemical Analysis | Enthalpy of Reaction (ΔH), Gibbs Free Energy of Reaction (ΔG) | Predicting the spontaneity and product stability in reactions of sulphonyl isocyanates with nucleophiles. |
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations offer a deep understanding of the electronic structure and the nature of chemical bonds within sulphonyl isocyanates researchgate.netuchicago.edu. These methods solve the Schrödinger equation (or its approximations) to determine the wavefunction of the electrons in the molecule, from which numerous properties can be derived northwestern.edu.
Quantum chemical methods can be used to calculate the distribution of electron density within a molecule, allowing for the assignment of atomic charges. The formal charge of an atom is the hypothetical charge it would have if all bonding electrons were shared equally between atoms khanacademy.org. While a simplistic model, it is useful for understanding electron distribution. More advanced charge schemes (e.g., Mulliken, Natural Bond Orbital) provide a more quantitative picture.
Calculating atomic charges helps to identify the electrophilic and nucleophilic sites within the sulphonyl diisocyanate molecule. The carbon atom of the isocyanate group is expected to be highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms, a feature that can be quantified through calculation. Similarly, the formal charges on the sulfur and oxygen atoms of the sulphonyl group provide insight into their reactivity. These calculations also yield information on the hybridization of atomic orbitals, which determines the molecule's three-dimensional geometry and bonding angles.
| Atom | Expected Formal Charge Character | Implication for Reactivity |
|---|---|---|
| Sulfur (in SO₂) | Highly Positive | Potential site for nucleophilic attack, strong electron-withdrawing effect. |
| Oxygen (in SO₂) | Negative | Acts as a Lewis base site. |
| Carbon (in NCO) | Positive | Primary site for nucleophilic attack by alcohols, amines, etc. |
| Nitrogen (in NCO) | Negative | Contributes to the overall dipole and reactivity of the isocyanate group. |
Molecular Dynamics Simulations and Reaction Pathway Prediction
For isocyanates, MD simulations can be employed to study their reactions with various nucleophiles and unsaturated systems. For example, the [2+2] cycloaddition of CSI with alkenes has been computationally investigated, revealing different potential pathways. The reaction mechanism can be influenced by the electronic nature of the alkene. Electron-deficient alkenes tend to react via a concerted pathway, while electron-rich alkenes may proceed through a stepwise mechanism involving a diradical intermediate.
Ab initio molecular dynamics, coupled with techniques like metadynamics, has been used to study the formation of simpler isocyanates like methyl isocyanate, highlighting the role of the environment (e.g., presence of water) in the reaction pathway. Similar computational approaches could be applied to this compound to predict its reactivity with various substrates, such as alcohols, amines, and alkenes, and to elucidate the transition states and intermediates involved in these reactions.
Table 3: Predicted Reaction Pathways for Sulphonyl Isocyanate with Different Substrates (Based on Analogs)
| Substrate | Predicted Dominant Pathway | Key Intermediates/Transition States |
| Electron-rich Alkene | Stepwise [2+2] Cycloaddition | Zwitterionic or Diradical Intermediate |
| Electron-deficient Alkene | Concerted [2+2] Cycloaddition | Four-membered Ring Transition State |
| Alcohol/Amine | Nucleophilic Addition | Tetrahedral Intermediate |
Computational Models for Molecular Conformation and Dynamics
The conformational landscape and dynamic behavior of this compound can be investigated using a variety of computational models. These models range from quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, to classical molecular mechanics (MM) force fields used in molecular dynamics simulations.
Quantum Mechanical Models:
DFT methods, with functionals like B3LYP and basis sets such as 6-311G++(d,p), are commonly used to determine the equilibrium geometries, rotational barriers, and vibrational frequencies of molecules like sulphonyl isocyanates. These calculations can identify the most stable conformers and the energy barriers between them. For instance, rotation around the S-N bond would be a key conformational degree of freedom to investigate.
Molecular Dynamics and Force Fields:
For larger systems or longer timescale simulations, classical MD with parameterized force fields is the preferred method. While specific force fields for this compound may not be readily available, they can be developed by fitting parameters to high-level QM calculations or experimental data. Existing force fields for organic molecules, such as OPLS-AA or AMBER, can be adapted and reparameterized to accurately describe the intramolecular and intermolecular interactions of sulphonyl isocyanates. These simulations can provide insights into the molecule's flexibility, solvent effects on its conformation, and its behavior in the condensed phase.
Table 4: Common Computational Methods for Studying Molecular Conformation and Dynamics
| Method | Information Obtained | Typical Application for this compound |
| Density Functional Theory (DFT) | Equilibrium geometries, rotational energy barriers, vibrational frequencies | Determination of stable conformers and transition states for rotation around S-N bonds. |
| Ab initio Molecular Dynamics | Dynamic evolution of the molecule at the quantum level | Simulating reaction pathways and bond-breaking/forming events with high accuracy. |
| Classical Molecular Dynamics (MD) | Conformational sampling, solvent effects, transport properties | Simulating the behavior of this compound in different solvent environments. |
| Conformational Search Algorithms | Identification of low-energy conformers | Systematically exploring the potential energy surface to find all stable molecular shapes. |
Future Directions and Emerging Research Areas
Development of Highly Selective and Sustainable Synthetic Routes
The traditional synthesis of isocyanates often involves the use of hazardous reagents like phosgene (B1210022). researchgate.netrsc.org Consequently, a major thrust in current research is the development of greener and more sustainable methods for producing sulphonyl diisocyanates. These efforts are aligned with the principles of green chemistry, aiming to reduce waste, minimize the use of toxic substances, and improve energy efficiency.
One promising approach is the exploration of phosgene-free synthetic routes. rsc.orgmdpi.com Researchers are investigating alternative carbonyl sources and catalytic systems to achieve the desired transformations under milder conditions. For instance, the oxidative carbonylation of the corresponding diamines using carbon dioxide-based reagents like methyl formate presents a potential green alternative. rsc.org Another avenue being explored is the catalytic decomposition of dicarbamates, which can be synthesized from non-toxic starting materials. rsc.org The development of bio-based diisocyanates from renewable resources is also gaining traction, offering a sustainable lifecycle for the resulting materials. mdpi.com
The table below summarizes some of the emerging sustainable synthetic strategies for isocyanates, which are applicable to the synthesis of sulphonyl diisocyanates.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Potential Yields |
| Phosgene-Free Carbonylation | Avoids the use of highly toxic phosgene. | Dimethyl carbonate (DMC), Methyl formate (MF), Palladium-based catalysts | High yields (up to 98%) have been reported for related diisocyanates. rsc.org |
| Catalytic Decomposition of Carbamates | Generates isocyanates through thermal or catalytic cleavage of carbamates. | Zinc-based catalysts, Lewis acids | Yields are often high, with the potential for in-situ generation and reaction. |
| Bio-based Synthesis | Utilizes renewable feedstocks to reduce reliance on petrochemicals. | Terpene-derived diamines, Furan-based precursors | Yields are variable depending on the specific bio-based route and feedstock. rsc.orgmdpi.com |
These sustainable approaches not only address environmental concerns but also offer opportunities for improved process safety and economic viability.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Sulphonyl diisocyanates are highly reactive electrophiles, readily participating in reactions with a wide range of nucleophiles. rsc.org While their classical reactions are well-documented, researchers are now uncovering novel reactivity patterns and developing innovative catalytic transformations.
A key area of exploration is the use of sulphonyl diisocyanates in cycloaddition reactions to construct complex heterocyclic scaffolds. For example, [5+2] cycloaddition reactions with 2-vinylaziridines have been shown to produce seven-membered cyclic ureas in high yields. nih.gov Such reactions open up new avenues for the synthesis of medicinally relevant compounds.
Furthermore, the development of catalytic asymmetric reactions involving sulfonyl isocyanates is a rapidly growing field. nih.gov Chiral catalysts are being employed to control the stereochemical outcome of reactions, leading to the synthesis of enantioenriched products with potential applications in pharmaceuticals and agrochemicals. Organocatalysis, in particular, is emerging as a powerful tool for these transformations, offering mild reaction conditions and avoiding the use of toxic heavy metals.
Recent research has also focused on catalyst-controlled divergent transformations, where the choice of catalyst can selectively steer the reaction towards different products from the same starting materials. This level of control is highly desirable for increasing the efficiency and diversity of synthetic routes.
Integration in Advanced Functional Materials Design
The difunctional nature of sulphonyl diisocyanate makes it an excellent building block for the synthesis of polymers, particularly polyurethanes. cardolite.com The properties of these polyurethanes can be tailored by carefully selecting the diisocyanate structure and the polyol co-monomer. nih.govmdpi.com
Current research is focused on integrating sulphonyl diisocyanates into the design of advanced functional materials with specific properties. For instance, the incorporation of sulphonyl groups can enhance the thermal stability and flame retardancy of polyurethane elastomers. mdpi.com The structure of the diisocyanate, whether aromatic or aliphatic, also plays a crucial role in determining the final properties of the material, such as its mechanical strength, flexibility, and resistance to degradation. researchgate.net
Sulphonyl diisocyanates are also being investigated as crosslinking agents to create robust and durable polymer networks. google.comgoogle.commaflon.com These crosslinked materials can exhibit enhanced properties such as improved chemical resistance, dimensional stability, and mechanical performance, making them suitable for demanding applications in coatings, adhesives, and sealants. acs.orgnih.gov The development of isocyanate-modified blocked sulfonic acid esters as crosslinking catalysts is another area of active research. google.comgoogle.com
The table below highlights the influence of diisocyanate structure on the properties of polyurethanes.
| Diisocyanate Structure | Resulting Polyurethane Properties |
| Aromatic (e.g., MDI-based) | High tensile strength, good thermal stability, distinct phase separation. mdpi.com |
| Aliphatic (e.g., HDI-based) | Good flexibility, UV resistance, lower glass transition temperature. mdpi.com |
| Cyclic (e.g., IPDI-based) | Good balance of hardness and flexibility, excellent weatherability. mdpi.com |
Interdisciplinary Research with Computational Chemistry and Spectroscopy
The synergy between experimental and computational chemistry is proving to be invaluable in advancing the understanding of this compound chemistry. researchtrends.net Density Functional Theory (DFT) calculations are being employed to elucidate reaction mechanisms, predict the reactivity of different substrates, and understand the electronic structure of intermediates and transition states. researchtrends.net
Computational studies have been instrumental in explaining the pathways of [2+2] cycloaddition reactions of chlorosulfonyl isocyanate with alkenes, revealing the possibility of both concerted and stepwise mechanisms depending on the nature of the alkene. researchtrends.net These theoretical insights can guide the design of new reactions and the optimization of existing ones.
Spectroscopic techniques, in conjunction with computational analysis, are being used to characterize the structure and dynamics of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about the molecular structure and bonding, while advanced techniques can be used to study reaction kinetics and identify transient intermediates.
This interdisciplinary approach allows for a deeper, molecular-level understanding of the behavior of sulphonyl diisocyanates, which is essential for the rational design of new synthetic methods and materials.
Expanding the Scope of Sulphonyl Isocyanate Derivatives for Targeted Applications
The derivatization of sulphonyl diisocyanates opens up a vast chemical space for the development of molecules with specific functions. A significant area of focus is the synthesis of sulfonylurea derivatives, which have well-established applications in medicine and agriculture. researchgate.netresearchgate.net By reacting sulphonyl diisocyanates with various amines and alcohols, a diverse library of sulfonylureas and related compounds can be generated.
In the pharmaceutical industry, sulfonamide-containing compounds are of great interest due to their wide range of biological activities, including antibacterial, anticancer, and antiviral properties. impactfactor.orgresearchgate.netnih.govbohrium.comresearchgate.net The sulfonyl isocyanate moiety serves as a versatile synthon for introducing the sulfonamide group into complex molecules. tandfonline.comresearchgate.net Researchers are actively exploring the synthesis of novel sulfonamide derivatives with improved efficacy and selectivity for various therapeutic targets. impactfactor.org
In the agrochemical sector, sulfonylureas are a major class of herbicides. researchgate.net The development of new sulfonylurea derivatives is aimed at improving their herbicidal activity, selectivity, and environmental profile.
Furthermore, the use of isocyanate-mediated strategies for chemical tagging is a growing area of interest in drug discovery. nih.gov This approach allows for the attachment of chemical probes to drug-like small molecules, facilitating the study of their mechanism of action and target identification.
The table below provides examples of targeted applications for sulphonyl isocyanate derivatives.
| Derivative Class | Targeted Application | Examples of Biological Activity |
| Sulfonylureas | Pharmaceuticals, Agrochemicals | Antidiabetic agents, Herbicides. researchgate.net |
| Sulfonamides | Drug Discovery | Antibacterial, Anticancer, Antiviral. impactfactor.orgresearchgate.netnih.gov |
| Cyclic Ureas | Medicinal Chemistry | Potential for various therapeutic applications. nih.gov |
The continued exploration of new derivatives and their applications is expected to lead to the discovery of novel drugs, agrochemicals, and other high-value chemical products.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for sulphonyl diisocyanate, and how can they be adapted for small-scale laboratory preparation?
- Methodological Answer : Standard synthesis involves reacting sulphonyl diamines with phosgene derivatives (e.g., triphosgene or oxalyl chloride) under anhydrous conditions. A typical protocol includes:
Reagent Preparation : Use dry solvents (e.g., dichloromethane) and inert gas purging to minimize hydrolysis .
Stepwise Addition : Introduce triphosgene slowly to the diamine solution at 0–5°C to control exothermic reactions .
Post-Reaction Workup : Quench excess phosgene with ethanol, followed by vacuum distillation for purification .
- Characterization : Confirm purity via isocyanate content titration (>98%) and hydrolyzable chlorine analysis (<0.1%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FTIR : Identify the N=C=O stretching vibration at ~2270 cm⁻¹ and sulphonyl group peaks at 1350–1160 cm⁻¹ .
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity and detect by-products like urea derivatives .
- NMR : ¹³C NMR is critical for confirming the sulphonyl group’s electronic environment (δ 120–130 ppm for isocyanate carbons) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize oligomerization during this compound synthesis?
- Methodological Answer : Oligomerization is mitigated by:
- Temperature Control : Maintain reaction temperatures below 30°C to prevent thermal dimerization .
- Catalyst Selection : Add 0.1–0.5 mol% of tertiary amines (e.g., triethylamine) to accelerate phosgene reactions while suppressing side reactions .
- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to reduce intermolecular interactions .
Q. What advanced purification methods are recommended for achieving high-purity this compound (>99.5%)?
- Methodological Answer :
- Azeotropic Distillation : Employ entrainers like hexane to break azeotropes and isolate high-purity diisocyanate .
- Crystallization : Recrystallize from dry ether at -20°C to remove hydrolyzed by-products .
- Validation : Compare melting point (mp) and boiling point (bp) with literature values (e.g., mp 46–57°C, bp 90–91°C) .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., vapor-liquid equilibrium data) of this compound?
- Methodological Answer :
Data Reconciliation : Cross-validate datasets using standardized measurement protocols (e.g., static equilibrium cells for vapor-liquid equilibrium) .
Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in temperature sensors) and methodological variations (e.g., sampling techniques) .
Peer Review : Publish raw datasets and analysis scripts as supplementary materials to enable reproducibility checks .
Data Analysis & Reproducibility
Q. What strategies ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer :
- Detailed Reporting : Document solvent drying methods, reagent stoichiometry (±1%), and reaction timelines in supplementary materials .
- Inter-Lab Calibration : Share reference samples for FTIR and NMR to standardize spectral interpretations .
- Statistical Validation : Use ANOVA to compare yields and purity metrics from ≥3 independent trials .
Q. How can researchers address discrepancies in toxicity studies of this compound?
- Methodological Answer :
- Biomarker Consistency : Standardize urinary metabolite measurements (e.g., diamines) using LC-MS/MS with isotopically labeled internal standards .
- Exposure Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to human exposure scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
